

# environmental fate of 2,4-Dichlorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Dichlorobenzaldehyde

Cat. No.: B042875

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate of **2,4-Dichlorobenzaldehyde**

## Introduction

**2,4-Dichlorobenzaldehyde** (2,4-DCBA) is an aromatic aldehyde with two chlorine substituents. It serves as a crucial intermediate in the synthesis of various agrochemicals, particularly fungicides like diniconazole, and in the dye industry.<sup>[1]</sup> Given its applications and the presence of a chlorinated aromatic ring, understanding its environmental fate—how it behaves and persists in the environment—is of paramount importance for assessing its ecological risk. This technical guide provides a comprehensive overview of the environmental fate of **2,4-Dichlorobenzaldehyde**, synthesizing available data and employing established scientific principles to address data gaps. The information is tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The environmental transport and transformation of a chemical are largely governed by its physical and chemical properties. A summary of the key properties of **2,4-Dichlorobenzaldehyde** is presented in Table 1. It is a solid at room temperature with low solubility in water, suggesting a potential for partitioning into soil, sediment, and biota.<sup>[2]</sup> It is also described as being sensitive to light and potentially to prolonged exposure to air and moisture.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **2,4-Dichlorobenzaldehyde**

| Property                                                  | Value                                           | Reference(s) |
|-----------------------------------------------------------|-------------------------------------------------|--------------|
| CAS Number                                                | 874-42-0                                        | [3][4]       |
| Molecular Formula                                         | C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O | [3][4]       |
| Molecular Weight                                          | 175.01 g/mol                                    | [3][4]       |
| Appearance                                                | White to off-white crystalline solid            | [2][4]       |
| Melting Point                                             | 69 - 73 °C                                      | [2]          |
| Boiling Point                                             | 233 °C                                          | [4]          |
| Water Solubility                                          | < 1 mg/mL at 25 °C                              | [2]          |
| Vapor Pressure                                            | 0.0227 mm Hg at 25 °C<br>(estimated)            |              |
| log K <sub>ow</sub> (Octanol-Water Partition Coefficient) | 2.53 (estimated)                                |              |

Note: Estimated values are derived from QSAR models and should be used as an indication until experimental data become available.

## Environmental Fate Summary

The environmental fate of **2,4-Dichlorobenzaldehyde** is determined by a combination of transport and transformation processes. Due to its low water solubility and moderate octanol-water partition coefficient, it is expected to adsorb to soil and sediment.[2] Its volatility suggests that it may partition to the atmosphere from surface water.[4] While specific data on its degradation is limited, as a chlorinated aromatic aldehyde, it is expected to be susceptible to both biotic and abiotic degradation processes, including microbial degradation, photodegradation, and atmospheric oxidation. One source indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3]

## Detailed Environmental Fate Processes

## Biodegradation

Direct experimental evidence on the biodegradation of **2,4-Dichlorobenzaldehyde** is limited. However, the degradation of structurally similar compounds, such as other chlorinated aromatics, by various microorganisms is well-documented. Bacteria, particularly species of *Pseudomonas*, and white-rot fungi, such as *Phanerochaete chrysosporium*, are known to degrade a wide range of chlorinated organic pollutants.[5][6]

A plausible biodegradation pathway for **2,4-Dichlorobenzaldehyde** can be proposed based on known metabolic routes for chlorinated aromatic compounds. The initial step is likely the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-dichlorobenzoic acid. This is a common transformation for aromatic aldehydes in biological systems. Subsequently, the 2,4-dichlorobenzoic acid can undergo dioxygenase-catalyzed hydroxylation and ring cleavage, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle.



[Click to download full resolution via product page](#)

A proposed aerobic biodegradation pathway for **2,4-Dichlorobenzaldehyde**.

## Abiotic Degradation

Photodegradation: **2,4-Dichlorobenzaldehyde** is reported to be sensitive to light, suggesting that photodegradation may be a significant environmental fate process.[2] Aromatic aldehydes can absorb ultraviolet radiation, leading to the excitation of electrons and subsequent chemical reactions. The presence of chlorine atoms on the aromatic ring can influence the rate and pathway of photodegradation. In aqueous environments, direct photolysis or indirect photolysis mediated by hydroxyl radicals can occur. However, quantitative data such as the quantum yield and photodegradation half-life of 2,4-DCBA in water or on soil surfaces are not currently available.

Hydrolysis: While some chlorinated compounds are susceptible to hydrolysis, the aldehyde group and the carbon-chlorine bonds on the aromatic ring of 2,4-DCBA are generally stable to

hydrolysis under environmentally relevant pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

## Environmental Distribution

Adsorption and Soil Sorption: The mobility of **2,4-Dichlorobenzaldehyde** in soil and its partitioning to sediment in aquatic systems are governed by its adsorption characteristics. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. Experimental data for the Koc of 2,4-DCBA are not available. However, based on its log Kow of 2.53, a Koc value can be estimated using quantitative structure-activity relationship (QSAR) models. The estimated Koc suggests that 2,4-DCBA has a moderate potential for adsorption to soil and sediment.

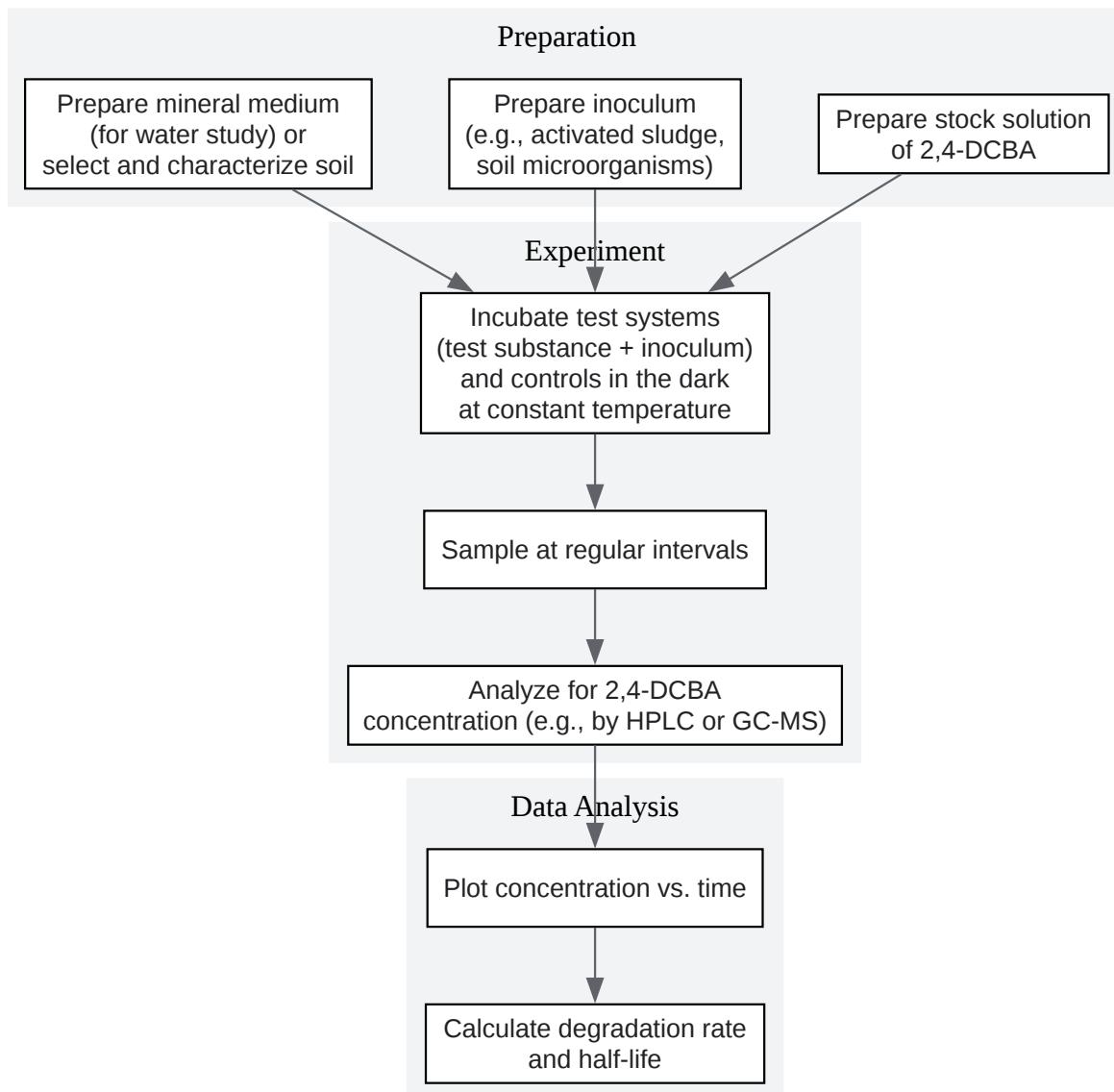
Volatilization: The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. While a specific experimental value is not available, its moderate vapor pressure and low water solubility suggest that volatilization from water surfaces could be a relevant environmental transport process.

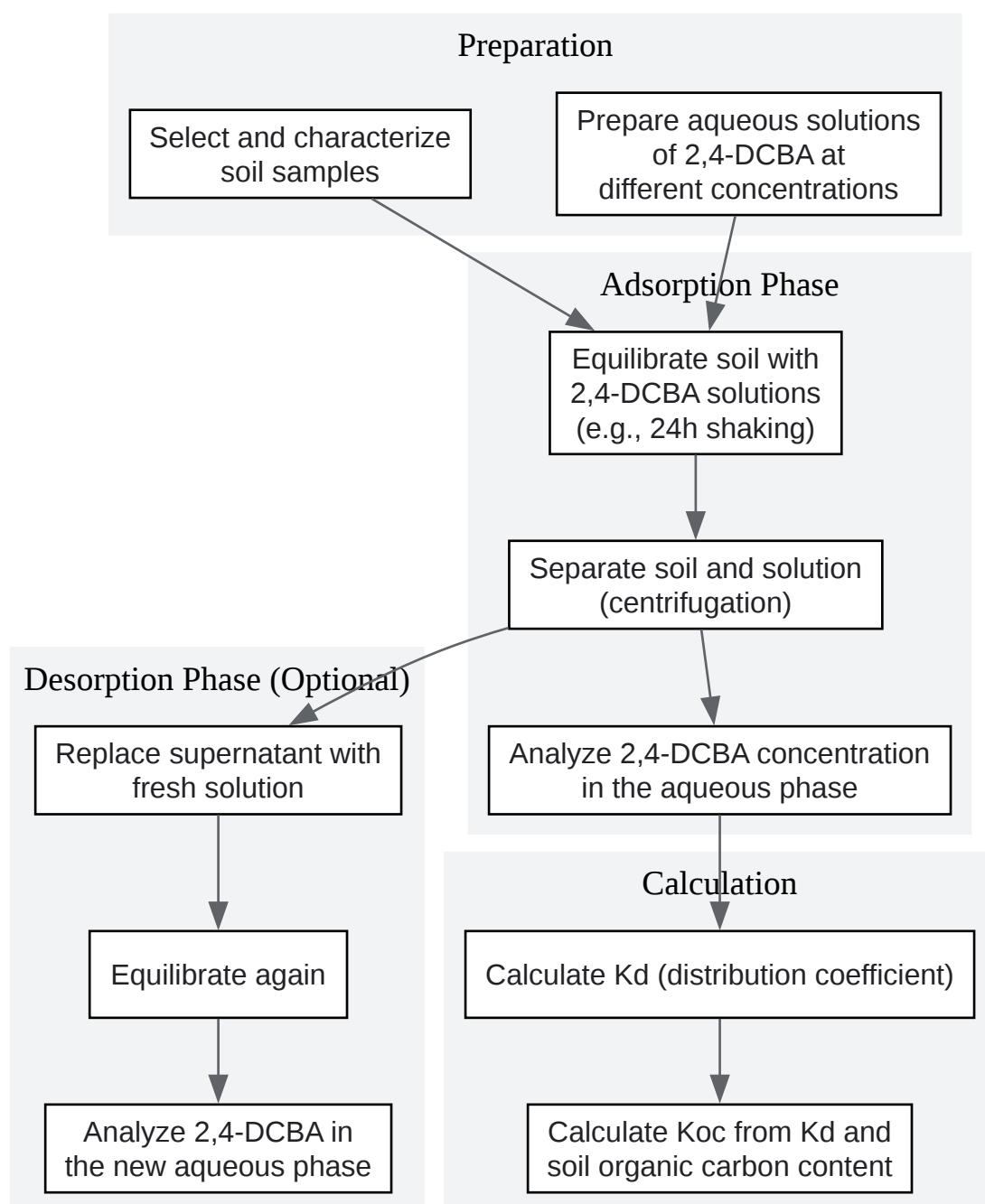
## Quantitative Data Summary

The available and estimated quantitative data for the environmental fate of **2,4-Dichlorobenzaldehyde** are summarized in Table 2. It is important to note the significant data gaps, particularly for degradation rates and soil sorption.

Table 2: Summary of Environmental Fate Data for **2,4-Dichlorobenzaldehyde**

| Parameter                                             | Value                                        | Type         | Reference(s) |
|-------------------------------------------------------|----------------------------------------------|--------------|--------------|
| <hr/>                                                 |                                              |              |              |
| Biodegradation                                        |                                              |              |              |
| Aerobic                                               |                                              |              |              |
| Biodegradation Half-life (water)                      | Weeks to months                              | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| Aerobic                                               |                                              |              |              |
| Biodegradation Half-life (soil)                       | Weeks to months                              | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| Photodegradation                                      |                                              |              |              |
| Aqueous Photolysis Half-life                          | Data not available                           | -            |              |
| <hr/>                                                 |                                              |              |              |
| Hydrolysis                                            |                                              |              |              |
| Hydrolysis Half-life                                  | > 1 year                                     | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| Soil Sorption                                         |                                              |              |              |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | 340 L/kg                                     | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| log Koc                                               | 2.53                                         | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| Volatility                                            |                                              |              |              |
| Henry's Law Constant                                  | $1.8 \times 10^{-5}$ atm·m <sup>3</sup> /mol | Estimated    |              |
| <hr/>                                                 |                                              |              |              |
| Aquatic Toxicity                                      |                                              |              |              |
| LC <sub>50</sub> (Pimephales promelas, 96h)           | 1.8 mg/L                                     | Experimental | [4]          |
| <hr/>                                                 |                                              |              |              |


Note: Estimated values are derived from QSAR models (e.g., US EPA EPI Suite™) and are intended for screening-level assessment. Experimental verification is required for definitive risk assessment.


# Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemicals. The following sections outline standard methodologies that can be applied to **2,4-Dichlorobenzaldehyde**.

## Biodegradation Study

A typical aerobic biodegradation study in water or soil would follow OECD Guidelines for the Testing of Chemicals, such as OECD 301 (Ready Biodegradability) or OECD 307 (Aerobic and Anaerobic Transformation in Soil).



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A review of quantitative structure-activity relationship methods for the prediction of atmospheric oxidation of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR models for oxidation of organic micropollutants in water based on ozone and hydroxyl radical rate constants and their chemical classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichlorobenzaldehyde | C7H4Cl<sub>2</sub>O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- To cite this document: BenchChem. [environmental fate of 2,4-Dichlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042875#environmental-fate-of-2-4-dichlorobenzaldehyde>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)